molecular formula C4F6O4Pd B1301909 Palladium(II) trifluoroacetate CAS No. 42196-31-6

Palladium(II) trifluoroacetate

Cat. No.: B1301909
CAS No.: 42196-31-6
M. Wt: 332.5 g/mol
InChI Key: PBDBXAQKXCXZCJ-UHFFFAOYSA-L
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Description

Palladium(II) trifluoroacetate is a chemical compound with the formula Pd(CF3COO)2. It is a brown powder that is highly hygroscopic and is used primarily as a catalyst in various organic reactions. This compound is known for its ability to facilitate the formation of carbon-carbon bonds and is widely used in the field of organic synthesis.

Biochemical Analysis

Biochemical Properties

Palladium(II) trifluoroacetate plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it is known to catalyze the selective allylic oxidation of geranylacetone and other olefins to their allyl acetates, which can then be converted to keto alcohols . The interactions between this compound and these biomolecules are primarily based on its ability to form coordination complexes, which enhance the reactivity of the substrates involved.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form coordination complexes with biomolecules. These complexes can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under neutral conditions but can undergo hydrolysis in the presence of water . Over time, the degradation of this compound can lead to a decrease in its catalytic activity, which may affect long-term experimental outcomes. Additionally, prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its catalytic properties in vivo. At high doses, this compound can induce toxic effects, including liver hypertrophy and oxidative stress . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, which play key roles in mitigating oxidative damage . Additionally, this compound can influence the levels of metabolites such as ATP and glutathione, thereby affecting cellular energy metabolism and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its catalytic effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding sites.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization allows this compound to interact with key biomolecules and exert its catalytic effects in a spatially regulated manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of palladium(II) trifluoroacetate typically involves the reaction of palladium with trifluoroacetic acid. One common method includes the following steps:

    Preparation of Palladium Source: Sponge palladium is placed in hydrochloric acid, and chlorine gas is introduced at a temperature of 40-70°C to generate chloropalladite. Sodium hydroxide is then added to adjust the pH to 10-11, followed by the addition of formic acid at 90-100°C to reduce the palladium and obtain active palladium.

    Formation of this compound: The active palladium is added to trifluoroacetic acid, with the molar ratio of trifluoroacetic acid to palladium being 40-60:1. Nitric acid is then added at 90-110°C, and the mixture is stirred for 2-4 hours to complete the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Palladium(II) trifluoroacetate undergoes various types of reactions, including:

    Oxidation: It can catalyze the oxidation of alkenes to form allylic acetates.

    Reduction: It can participate in reduction reactions, although this is less common.

    Substitution: It is involved in substitution reactions, particularly in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with this compound include trifluoroacetic acid, nitric acid, and various organic substrates. Reaction conditions typically involve moderate to high temperatures (90-110°C) and controlled pH levels.

Major Products

The major products formed from reactions involving this compound include allylic acetates, keto alcohols, and various cross-coupled products .

Scientific Research Applications

Palladium(II) trifluoroacetate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Palladium(II) trifluoroacetate is similar to other palladium(II) compounds, such as palladium(II) acetate and palladium(II) chloride. it is unique in its ability to catalyze reactions involving trifluoroacetic acid, which provides distinct reactivity and selectivity. Similar compounds include:

This compound stands out due to its unique ligand environment, which imparts specific catalytic properties and makes it valuable in organic synthesis.

Properties

IUPAC Name

palladium(2+);2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2HF3O2.Pd/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDBXAQKXCXZCJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F6O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369856
Record name Palladium(II) trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42196-31-6
Record name Palladium(II) trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palladium(II) trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Into 40 ml of distilled trifluoroacetic acid was dissolved 1.0 g of palladium acetate. The solvent was distilled off and an additional 20 ml of trifluoroacetic acid was added and distilled off. The residual solid was dried in facuo at 40° C. to afford 1.3 g of brown product, i.e. palladium (II) trifluoroacetate, mp 210° C. (dec).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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